![molecular formula C16H13ClFN3O2S B2617719 3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2224049-12-9](/img/structure/B2617719.png)
3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile
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Overview
Description
3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a member of the pyrrolidine class of compounds and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been found to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the migration and invasion of cancer cells, as well as induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile in lab experiments is its potential applications in a variety of fields, including medicine and biotechnology. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled.
Future Directions
There are several possible future directions for research on 3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile. One possible direction is to study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to study its potential applications in the treatment of cancer, particularly in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds and signaling pathways.
Synthesis Methods
The synthesis of 3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile involves a multi-step process that begins with the reaction of 3-chlorobenzaldehyde with 3-fluoropyrrolidine to form a Schiff base. This Schiff base is then reacted with 2-cyanopyridine in the presence of a Lewis acid catalyst to form the desired compound.
Scientific Research Applications
3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to have a variety of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-cancer effects. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2S/c17-13-4-1-3-12(9-13)16(18)6-8-21(11-16)24(22,23)15-5-2-7-20-14(15)10-19/h1-5,7,9H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYPGDAEFKYAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC(=CC=C2)Cl)F)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile |
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